molecular formula C16H18O2 B14505791 4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol CAS No. 63898-21-5

4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol

Katalognummer: B14505791
CAS-Nummer: 63898-21-5
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: PVXMHQKHOIVJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methyl groups attached to the phenoxy and phenol rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenol with 3,5-dimethylphenol in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced catalysts and optimized reaction conditions further enhances the yield and quality of the product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenol derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethylphenoxy)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63898-21-5

Molekularformel

C16H18O2

Molekulargewicht

242.31 g/mol

IUPAC-Name

4-(2,6-dimethylphenoxy)-3,5-dimethylphenol

InChI

InChI=1S/C16H18O2/c1-10-6-5-7-11(2)15(10)18-16-12(3)8-14(17)9-13(16)4/h5-9,17H,1-4H3

InChI-Schlüssel

PVXMHQKHOIVJCY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.